![molecular formula C14H7ClFN3S3 B2923957 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-65-0](/img/structure/B2923957.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine
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Overview
Description
The compound “(5-Chlorothiophen-2-yl)methanamine hydrochloride” has a CAS Number of 548772-41-4 and a molecular weight of 184.09 . Another related compound, “(5-Chlorothiophen-2-yl)methanamine”, has a CAS Number of 214759-22-5 and a molecular weight of 147.63 .
Molecular Structure Analysis
The InChI Code for “(5-Chlorothiophen-2-yl)methanamine hydrochloride” is 1S/C5H6ClNS.ClH/c6-5-2-1-4 (3-7)8-5;/h1-2H,3,7H2;1H . For “(5-Chlorothiophen-2-yl)methanamine”, the InChI Code is 1S/C5H6ClNS/c6-5-2-1-4 (3-7)8-5/h1-2H,3,7H2 .
Chemical Reactions Analysis
There’s a study on the synthesis of some Schiff bases and their potential as antimicrobial agents . The compounds were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines.
Physical And Chemical Properties Analysis
“(5-Chlorothiophen-2-yl)methanamine hydrochloride” is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8C . On the other hand, “(5-Chlorothiophen-2-yl)methanamine” is a liquid and should be stored in a dark place, in an inert atmosphere, under -20C .
Scientific Research Applications
- In a study by Mahnashi et al., researchers synthesized seven new thiazole derivatives, including the compound . These derivatives demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. Notably, compounds 5b, 5d, and 5e exhibited the lowest IC50 values and selectivity index (SI) values, making them promising COX-2 inhibitors.
- While not directly studied for this compound, related thiazole derivatives have shown antiviral activity . Given the structural similarities, it’s worth investigating whether our compound exhibits similar effects against specific viruses.
- Efforts to combat antimicrobial resistance have led to the study of newly synthesized thiazole derivatives. The compound’s structure suggests it may have antimicrobial properties .
Anti-Inflammatory Properties
Antiviral Activity
Antimicrobial Potential
Safety and Hazards
For “(5-Chlorothiophen-2-yl)methanamine hydrochloride”, the safety information includes hazard statements H302;H315;H319;H332;H335 and precautionary statements P280;P305+P351+P338 . For “(5-Chlorothiophen-2-yl)methanamine”, the hazard statements are H302;H315;H319;H335 and the precautionary statements are P261;P305+P351+P338 .
Mechanism of Action
Target of Action
The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to be a potent inhibitor of COX-2 .
Mode of Action
The compound interacts with its targets (COX-1, COX-2, and 5-LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the COX-1, COX-2, and 5-LOX enzymes, it disrupts the synthesis of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.
Pharmacokinetics
The compound’s effectiveness in in vivo studies suggests it has suitable bioavailability .
Result of Action
The result of the compound’s action is a significant reduction in inflammation. In in vivo studies, the compound has shown potent analgesic and anti-inflammatory effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . .
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN3S3/c15-11-5-4-9(21-11)8-6-20-13(17-8)19-14-18-12-7(16)2-1-3-10(12)22-14/h1-6H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHKACHHQPQUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine |
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